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molecular formula C7H10N2 B1197330 2-(Aminomethyl)aniline CAS No. 4403-69-4

2-(Aminomethyl)aniline

Cat. No. B1197330
M. Wt: 122.17 g/mol
InChI Key: GVOYKJPMUUJXBS-UHFFFAOYSA-N
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Patent
US05173496

Procedure details

N-(2-Aminobenzyl)-2-nitrobenzamide was itself obtained as a solid, m.p. 112-113° C., in 80% yield using a similar procedure to that described for the starting material of Example 24, that is by reacting 2-nitrobenzoyl chloride with 2-aminobenzyl (J.Amer.Chem.Soc., 1949, 71, 2137) except that, after the work-up described therein was complete, the residue was triturated in a mixture of diethyl ether/methylene chloride/methanol (1/1/ few drops v/v). The crystalline solid, formed by reaction of the acid chloride with both of the amino groups of 2-aminobenzylamine, was filtered off and discarded. The residual solution was concentrated and N-(2-aminobenzyl)-2-nitrobenzamide was precipitated by the addition of diethyl ether.
Name
N-(2-Aminobenzyl)-2-nitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][NH:5]C(=O)C1C=CC=CC=1[N+]([O-])=O.[N+](C1C=CC=CC=1C(Cl)=O)([O-])=O>>[NH2:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][NH2:5]

Inputs

Step One
Name
N-(2-Aminobenzyl)-2-nitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(CNC(C2=C(C=CC=C2)[N+](=O)[O-])=O)C=CC=C1
Step Two
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained as a solid, m.p. 112-113° C., in 80% yield
CUSTOM
Type
CUSTOM
Details
the residue was triturated in a mixture of diethyl ether/methylene chloride/methanol (1/1/ few drops v/v)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(CN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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